![molecular formula C14H15N3O3S B2575222 N-((6-methylpyrimidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2097927-37-0](/img/structure/B2575222.png)
N-((6-methylpyrimidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
The compound “N-((6-methylpyrimidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains a pyrimidine ring, a benzofuran ring, and a sulfonamide group . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, and they are essential components of genetic material . Benzofurans are oxygen-containing heterocycles, and sulfonamides are functional groups consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and benzofuran rings are likely to be planar due to the conjugated pi system, while the sulfonamide group could introduce some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen (the alpha-carbons) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in polar solvents .Scientific Research Applications
- N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has demonstrated promising anticancer potential. Researchers are investigating its ability to inhibit specific cancer pathways, such as angiogenesis and cell proliferation. Preclinical studies suggest it may interfere with tumor growth and metastasis .
- This compound interacts with kinases, which play crucial roles in cellular signaling. It has been studied as a kinase inhibitor, particularly targeting kinases involved in angiogenesis and inflammation. By blocking these pathways, it could potentially modulate disease processes .
- Some derivatives of this compound exhibit antifungal activity. Researchers have explored their effectiveness against fungal pathogens, including Candida species. Understanding their mode of action may lead to novel antifungal therapies .
- In liver fibrosis models, compounds related to N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide have shown promise in reducing collagen deposition. These findings suggest potential therapeutic applications in liver diseases .
- Researchers are investigating whether this compound can protect neurons from oxidative stress and inflammation. Its unique chemical structure makes it an interesting candidate for neuroprotective drug development .
- While not extensively studied, some derivatives of this compound exhibit antiviral activity. Researchers have explored their effects against specific viruses, including HIV-1. Further investigations are needed to understand their mechanisms and potential clinical applications .
Anticancer Activity
Kinase Inhibition
Antifungal Properties
Liver Fibrosis Intervention
Neuroprotection Studies
Antiviral Research
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-6-12(16-9-15-10)8-17-21(18,19)13-2-3-14-11(7-13)4-5-20-14/h2-3,6-7,9,17H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKRSHCXMDDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methylpyrimidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide |
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